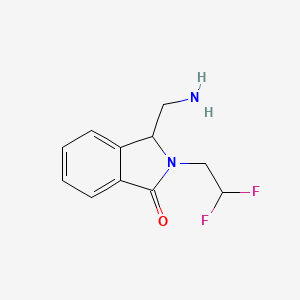

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one

Description

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring an isoindol-1-one core substituted at positions 2 and 3. The 2-(2,2-difluoroethyl) group introduces fluorine atoms, which enhance metabolic stability and bioavailability, while the 3-(aminomethyl) moiety provides a reactive site for further functionalization or interaction with biological targets.

Properties

Molecular Formula |

C11H12F2N2O |

|---|---|

Molecular Weight |

226.22 g/mol |

IUPAC Name |

3-(aminomethyl)-2-(2,2-difluoroethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C11H12F2N2O/c12-10(13)6-15-9(5-14)7-3-1-2-4-8(7)11(15)16/h1-4,9-10H,5-6,14H2 |

InChI Key |

LHDYIJLJWYRAAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(N(C2=O)CC(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation and Core Formation

The isoindolinone core is typically constructed from appropriately substituted benzoic acid derivatives. The general synthetic approach involves:

- Starting from difluorinated 2-methylbenzoic acids, which are iodinated to introduce reactive sites.

- Esterification followed by bromination to produce alkyl bromide intermediates.

- Nucleophilic displacement of the bromide with amines to introduce the aminomethyl group.

- Intramolecular condensation to close the isoindolinone ring system.

This sequence allows precise incorporation of the difluoroethyl substituent and the aminomethyl functionality on the isoindolinone scaffold.

Fluorine Incorporation Strategy

Fluorination is achieved by using difluorinated alkyl precursors such as 2,2-difluoroethyl halides or difluoromethyl synthons. The difluoromethyl group is introduced through radical or nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the isoindolinone ring.

A recent method involves the use of a nickel-catalyzed enantioconvergent Negishi cross-coupling reaction, where:

- A CF₂H-substituted secondary alkyl chloride (bearing the isoindolinone motif) is coupled with arylzinc reagents.

- The reaction is conducted under mild temperatures (-20 °C) with a nickel catalyst complexed with chiral ligands to achieve high enantioselectivity.

- The process yields difluoromethylated tertiary stereocenters efficiently, allowing access to chiral difluoromethylated isoindolinones with excellent control over stereochemistry.

Detailed Preparation Method Example

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting materials | Difluorinated 2-methylbenzoic acid derivatives |

| Key reagents | Iodinating agents, NBS, amines, NiBr₂- DME, arylzinc reagents |

| Catalysts | Nickel catalyst with chiral ligand (e.g., L9) |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) |

| Temperature | Room temperature for iodination to bromination; -20 °C for cross-coupling |

| Reaction time | 48 hours for cross-coupling step |

| Purification | Flash chromatography |

| Stereochemical control | Achieved via chiral nickel catalyst system |

| Yield and purity | High yields reported; purity ensured by chromatography |

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the difluoroethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isoindolinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoindol-1-one Derivatives

*Note: The target compound’s molecular formula is inferred as C₁₁H₁₂F₂N₂O based on IUPAC nomenclature rules.

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 2-(2,2-difluoroethyl) group in the target compound introduces electronegative fluorine atoms, which may reduce oxidative metabolism compared to non-fluorinated analogs like 2-benzyl derivatives . 3-Aminomethyl provides a primary amine for conjugation (e.g., amide or Schiff base formation), unlike hydroxy or methyl substituents in analogs such as 3-hydroxy-3-methyl derivatives .

Analogs like 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one are utilized as spin probes and radical scavengers , whereas the target compound’s aminomethyl group may enable targeting of amine-recognizing enzymes or receptors.

Synthetic Accessibility :

- The synthesis of 3-hydroxy analogs (e.g., ) often involves condensation or alkylation reactions, while fluorine-containing derivatives may require specialized fluorination steps .

Biological Activity

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one, also known by its CAS number 2060024-77-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an isoindole core structure with an aminomethyl group and a difluoroethyl substituent. Its chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H12F2N2O |

| Molecular Weight | 236.23 g/mol |

| IUPAC Name | 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one |

| Solubility | Soluble in organic solvents (e.g., DMSO) |

The biological activity of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is primarily attributed to its interaction with specific molecular targets. Research indicates that the aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the difluoroethyl group may enhance hydrophobic interactions, potentially increasing binding affinity and specificity.

Pharmacological Effects

The compound has been studied for various pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this isoindole derivative may inhibit β-secretase (BACE1), which is implicated in Alzheimer's disease. This inhibition could lead to reduced amyloid-beta peptide production, a hallmark of Alzheimer's pathology .

Study 1: Anticancer Potential

A recent study evaluated the anticancer potential of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased levels of cleaved caspase-3 and PARP.

Study 2: Inhibition of BACE1

In a study focused on Alzheimer's disease models, the compound was tested for its ability to inhibit BACE1 activity. Results indicated that it effectively reduced BACE1-mediated cleavage of amyloid precursor protein (APP), leading to decreased levels of amyloid-beta in vitro. The IC50 value was determined to be approximately 15 µM .

Safety and Toxicity

According to safety data sheets, the compound is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation . It is recommended that handling be conducted under controlled conditions with appropriate personal protective equipment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.